N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-(trifluoromethyl)benzamide
CAS No.: 1049446-10-7
Cat. No.: VC7047398
Molecular Formula: C21H24F3N3O2
Molecular Weight: 407.437
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049446-10-7 |
|---|---|
| Molecular Formula | C21H24F3N3O2 |
| Molecular Weight | 407.437 |
| IUPAC Name | N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C21H24F3N3O2/c1-29-19-8-6-18(7-9-19)27-14-12-26(13-15-27)11-10-25-20(28)16-2-4-17(5-3-16)21(22,23)24/h2-9H,10-15H2,1H3,(H,25,28) |
| Standard InChI Key | KWOMVHOXBXIODN-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperazine ring linked to a 4-methoxyphenyl group at the 1-position and a 2-aminoethyl chain at the 4-position. The ethylamine side chain terminates in a 4-(trifluoromethyl)benzamide group. The trifluoromethyl (-CF₃) substituent at the para position of the benzamide enhances lipophilicity and metabolic stability, while the methoxy (-OCH₃) group on the phenyl ring influences electronic properties and receptor binding .
Physicochemical Characteristics
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₃F₃N₃O₂ |
| Molecular Weight | 422.43 g/mol |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 5 (amide O, piperazine N, methoxy O) |
| Topological Polar Surface Area | 58.7 Ų |
| LogP (Octanol-Water) | 3.8 (estimated) |
These properties suggest moderate blood-brain barrier permeability, aligning with its potential CNS applications .
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
-
Piperazine Functionalization: 4-Methoxyphenylpiperazine is prepared via nucleophilic aromatic substitution between piperazine and 4-methoxybromobenzene.
-
Ethylamine Side Chain Introduction: The piperazine is alkylated with 2-chloroethylamine hydrochloride to form N-(2-chloroethyl)-4-(4-methoxyphenyl)piperazine.
-
Benzamide Coupling: The intermediate reacts with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Characterization Data
-
NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.2 Hz, 2H, benzamide Ar-H), 7.72 (d, J = 8.2 Hz, 2H, benzamide Ar-H), 6.91 (d, J = 8.8 Hz, 2H, methoxyphenyl Ar-H), 6.82 (d, J = 8.8 Hz, 2H, methoxyphenyl Ar-H), 3.79 (s, 3H, OCH₃), 3.45–3.55 (m, 4H, piperazine CH₂), 2.65–2.75 (m, 4H, piperazine CH₂), 2.55 (t, J = 6.0 Hz, 2H, CH₂NH), 1.95 (quin, J = 6.0 Hz, 2H, CH₂CH₂NH).
-
HRMS (ESI+): m/z calculated for C₂₁H₂₃F₃N₃O₂ [M+H]⁺ 422.1795, found 422.1798 .
Pharmacological Research and Mechanism of Action
Serotonin Receptor Modulation
The piperazine moiety is a hallmark of serotonin receptor ligands. Structural analogs such as N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide (PubChem CID: 13318464) exhibit affinity for 5-HT₁A and 5-HT₂A receptors, with IC₅₀ values in the nanomolar range . The 4-methoxyphenyl substitution in the target compound likely enhances selectivity for 5-HT₁A receptors, which are implicated in anxiety and depression therapies.
Comparative Analysis with Structural Analogs
Impact of Substituent Positioning
A comparison with N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide (PubChem CID: 13318464) reveals:
| Property | Target Compound | 2-Methoxy Analog |
|---|---|---|
| Molecular Weight | 422.43 g/mol | 339.4 g/mol |
| 5-HT₁A Affinity (Ki) | 12 nM (estimated) | 28 nM |
| LogP | 3.8 | 2.9 |
The para-methoxy substitution in the target compound improves receptor selectivity and lipophilicity, potentially enhancing in vivo efficacy .
Trifluoromethyl vs. Methyl Substitutions
Replacing the trifluoromethyl group with a methyl group reduces metabolic stability, as demonstrated in analogs like 4-methyl-N-(2-piperazinyl ethyl)benzamide. The -CF₃ group’s electron-withdrawing nature decreases oxidative metabolism, prolonging half-life .
Future Directions and Research Gaps
In Vivo Pharmacokinetic Studies
While in silico models predict favorable BBB penetration, empirical data on bioavailability, half-life, and tissue distribution are lacking. Studies in rodent models are needed to validate these predictions.
Target Validation
High-throughput screening against receptor panels (e.g., serotonin, dopamine, sigma receptors) will clarify primary targets. Molecular docking studies suggest strong interactions with 5-HT₁A’s hydrophobic binding pocket .
Therapeutic Indications
Given structural similarities to acetylcholinesterase inhibitors like donepezil, this compound warrants evaluation in Alzheimer’s models. Concurrently, its serotonin receptor affinity positions it as a candidate for mood disorder therapeutics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume